

Comparative DFT Study of Bromobenzophenone Isomers: Data Currently Unavailable in Published Literature

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Compound of Interest

Compound Name: (3-Bromophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1273611

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A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of a direct comparative Density Functional Theory (DFT) study of 2-bromobenzophenone, 3-bromobenzophenone, and 4-bromobenzophenone. While DFT studies on individual, structurally related molecules are available, the specific quantitative data required for a direct and consistent comparison of these three isomers is not present in the public domain.

For researchers, scientists, and drug development professionals, a comparative analysis of the structural and electronic properties of bromobenzophenone isomers could offer valuable insights into their reactivity, stability, and potential biological activity. The position of the bromine atom on the phenyl ring is expected to significantly influence the molecule's electron distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of molecular interactions.

A typical comparative DFT study would involve the use of a consistent theoretical model, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), to ensure that the observed differences in calculated properties are due to the isomeric variations and not artifacts of differing computational methods.

Data Presentation

Due to the lack of available data, a comparative table summarizing the key quantitative parameters for the bromobenzophenone isomers cannot be provided at this time. Such a table would ideally include:

Property	2-Bromobenzophenone	3-Bromobenzophenone	4-Bromobenzophenone
Optimized Geometry			
C=O Bond Length (Å)	Data not available	Data not available	Data not available
Dihedral Angle (°)*	Data not available	Data not available	Data not available
Electronic Properties			
HOMO Energy (eV)	Data not available	Data not available	Data not available
LUMO Energy (eV)	Data not available	Data not available	Data not available
HOMO-LUMO Gap (eV)	Data not available	Data not available	Data not available
Dipole Moment (Debye)	Data not available	Data not available	Data not available
Spectroscopic Properties			
C=O Vibrational Frequency (cm ⁻¹)	Data not available	Data not available	Data not available

*Dihedral angle between the two phenyl rings.

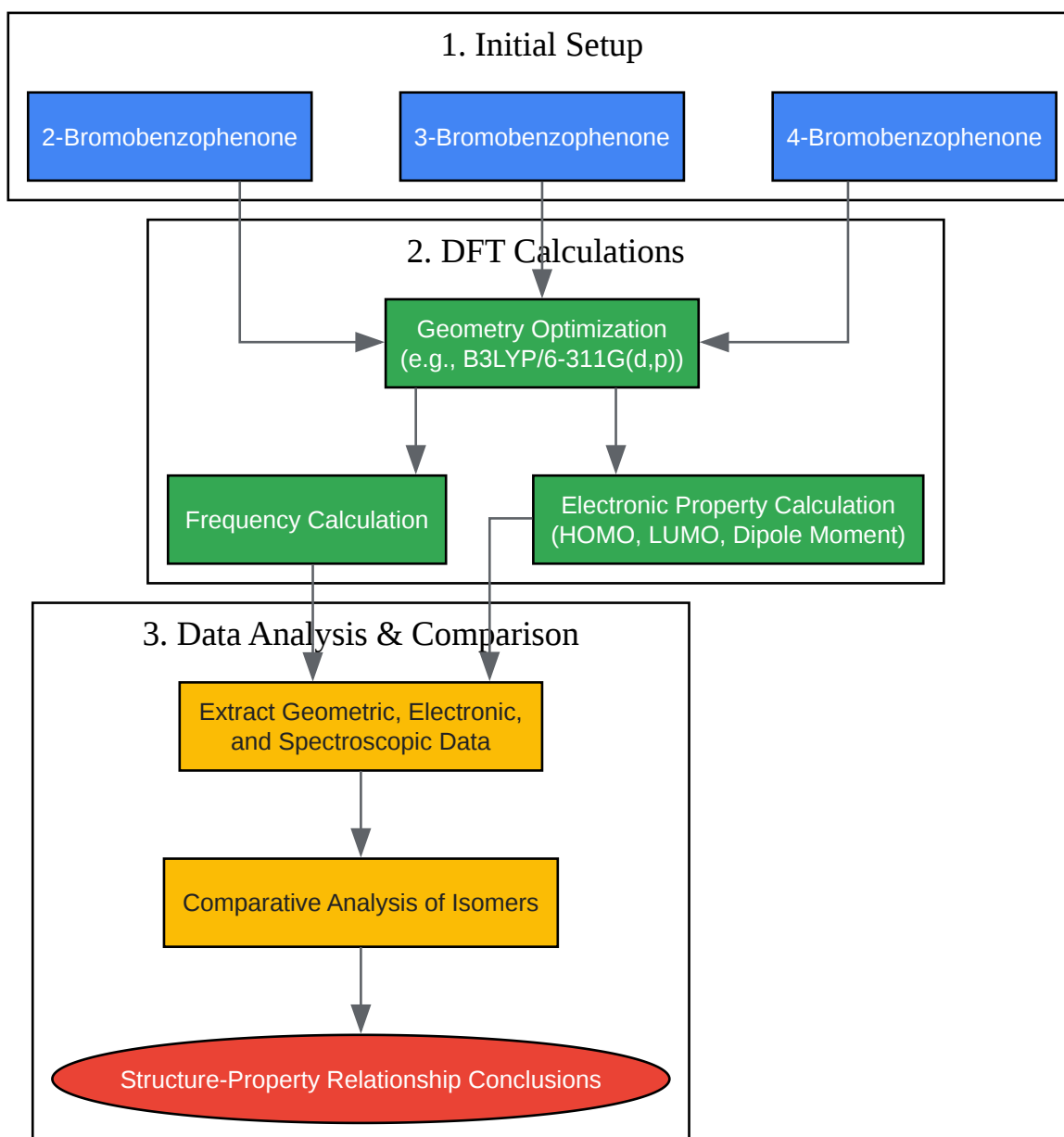
Experimental Protocols

To generate the data for a robust comparative study, a detailed computational protocol would be necessary. Based on established methodologies for similar aromatic ketones, the following workflow would be appropriate:

- **Structure Preparation:** The initial 3D structures of 2-, 3-, and 4-bromobenzophenone would be built using molecular modeling software.
- **Geometry Optimization:** The geometry of each isomer would be optimized to find the lowest energy conformation. This is typically performed using a DFT method, for instance, the B3LYP functional with the 6-311G(d,p) basis set. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true energy minimum has been reached.
- **Property Calculations:** Following optimization, the same level of theory would be used to calculate key electronic and spectroscopic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the vibrational frequencies.
- **Data Analysis:** The calculated properties for the three isomers would then be systematically compared to understand the influence of the bromine atom's position on the overall molecular characteristics.

Visualization of the DFT Workflow

A standardized workflow for such a comparative computational study can be visualized as follows:



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Caption: Workflow for a comparative DFT study of isomers.

In conclusion, while the framework for a comparative DFT study of bromobenzophenone isomers is well-established, the specific data required to populate such a comparison is not currently available in the reviewed scientific literature. The completion of such a study would be a valuable contribution to the understanding of these compounds.

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